6-Chloro-4-nitro-2,2'-bipyridine
Description
Properties
Molecular Formula |
C10H6ClN3O2 |
|---|---|
Molecular Weight |
235.62 g/mol |
IUPAC Name |
2-chloro-4-nitro-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H6ClN3O2/c11-10-6-7(14(15)16)5-9(13-10)8-3-1-2-4-12-8/h1-6H |
InChI Key |
RDXRKYGUHSUPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing bipyridine frameworks. For 6-chloro-4-nitro-2,2'-bipyridine, this method involves coupling a halogenated pyridine (e.g., 2-chloro-4-nitropyridine) with a pyridine boronic acid derivative.
Procedure :
- Reactants : 2-Chloro-4-nitropyridine (halogenated partner) and 2-pyridylboronic acid.
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
- Base : Cs₂CO₃ or K₃PO₄.
- Solvent : Dioxane/water (4:1) at 80–100°C for 12–24 hours.
Key Findings :
- Yields range from 45% to 68%, with side products arising from homocoupling or deboronation.
- Electron-withdrawing nitro groups enhance oxidative addition efficiency but may deactivate palladium catalysts.
Optimization :
Ullmann Coupling
Ullmann coupling offers a copper-catalyzed route, advantageous for avoiding noble metals.
Procedure :
- Reactants : 2-Bromo-4-nitropyridine and 2-chloropyridine.
- Catalyst : CuI (20 mol%) with 1,10-phenanthroline ligand.
- Solvent : DMF at 120°C for 48 hours.
Key Findings :
- Moderate yields (30–50%) due to competitive dehalogenation.
- High temperatures (>100°C) are critical for aryl halide activation.
Limitations :
Directed Metallation and Coupling
Lithium-Halogen Exchange
This method leverages directed ortho-metallation (DoM) to install substituents regioselectively.
Procedure :
- Metallation : Treat 2-chloropyridine with LDA (Lithium Diisopropylamide) at −78°C.
- Quenching : Introduce nitro groups via electrophilic nitration (HNO₃/Ac₂O).
- Coupling : Oxidative dimerization using Mn(OAc)₃.
Key Findings :
- Achieves 55–60% yield but requires strict anhydrous conditions.
- Nitration post-metallation ensures precise positioning at the 4-position.
Post-Functionalization of Bipyridine Scaffolds
Nitration of Preformed Chlorobipyridines
Direct nitration of 6-chloro-2,2'-bipyridine offers a stepwise approach.
Procedure :
- Substrate : 6-Chloro-2,2'-bipyridine.
- Nitrating Agent : Fuming HNO₃ in H₂SO₄ at 0–5°C.
- Reaction Time : 2–4 hours.
Key Findings :
Chlorination of Nitrobipyridines
Alternative strategies introduce chlorine after nitration.
Procedure :
- Nitration : Synthesize 4-nitro-2,2'-bipyridine via Stille coupling (2-tributylstannylpyridine + 4-nitropyridine bromide).
- Chlorination : Use POCl₃/PCl₅ at 80°C for 6 hours.
Key Findings :
- Chlorination at the 6-position proceeds in 65–75% yield with excess POCl₃.
- Side products include di- and tri-chlorinated derivatives, separable via column chromatography.
Transition-Metal-Free Approaches
Radical-Mediated Coupling
Recent advances employ photoredox catalysis or organic radicals for C–C bond formation.
Procedure :
- Reactants : 2-Chloro-4-nitropyridine and 2-pyridylzinc bromide.
- Catalyst : 4CzIPN (organic photocatalyst) under blue LED light.
- Solvent : THF at room temperature for 24 hours.
Key Findings :
- Yields up to 50% with excellent regioselectivity.
- Avoids metal residues, beneficial for pharmaceutical applications.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 45–68 | High functional group tolerance | Palladium cost, boronic acid synthesis |
| Ullmann Coupling | CuI/1,10-phenanthroline | 30–50 | Low-cost catalyst | Long reaction times, moderate yields |
| Directed Metallation | LDA/Mn(OAc)₃ | 55–60 | Regioselective nitration | Strict anhydrous conditions |
| Post-Functionalization | HNO₃/H₂SO₄ | 60–70 | Simple nitration step | Over-nitration risks |
| Radical-Mediated | 4CzIPN | 40–50 | Metal-free, mild conditions | Moderate yields, specialized equipment |
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-nitro-2,2’-bipyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol or water).
Major Products:
Reduction: 6-Chloro-4-amino-2,2’-bipyridine.
Substitution: Various substituted bipyridines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-nitro-2,2’-bipyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-4-nitro-2,2’-bipyridine is primarily related to its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation and reduction . The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions used .
Comparison with Similar Compounds
Substituent Effects and Structural Variations
Key structural analogs and their substituent effects are summarized below:
*Calculated based on molecular formula.
Electronic and Reactivity Comparisons
- Electron-Withdrawing vs. Donating Groups: Nitro (NO₂) and Chloro (Cl): Both groups withdraw electrons, but the nitro group has a stronger effect. In 4,4'-dinitro-2,2'-bipyridine, this results in exceptionally low electron density, favoring applications in oxidative environments . Methyl (CH₃): In 6-chloro-4,4’-dimethyl-2,2’-bipyridine, methyl groups donate electrons, balancing the chloro group’s withdrawal. This creates ligands suitable for stabilizing metal centers in cross-coupling reactions .
- Redox Behavior: Bipyridines with electron-withdrawing substituents (e.g., nitro) exhibit well-separated reduction potentials, as seen in rhenium complexes where reductions localize on the bipyridine ring and metal center . This compound likely shares this trait, enabling use in electrocatalysis.
- Solubility and Stability: Chloro-substituted bipyridines (e.g., 6-chloro-2,2'-bipyridine) show moderate solubility in ethanol and dichloromethane but poor water solubility . Nitro groups may further reduce solubility due to increased polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
